molecular formula C14H12O3 B13220666 4-Hydroxy-2-(2-methylphenyl)benzoic acid

4-Hydroxy-2-(2-methylphenyl)benzoic acid

Cat. No.: B13220666
M. Wt: 228.24 g/mol
InChI Key: OFFBZCVQCWWJEO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(2-methylphenyl)benzoic acid is a substituted benzoic acid derivative of significant interest in chemical research and development. This compound features both a carboxylic acid and a phenolic hydroxyl group on an aromatic ring system, making it a versatile building block for the synthesis of more complex molecules. Its molecular structure is analogous to other hydroxy-methylbenzoic acids, which are widely utilized as key intermediates in organic synthesis. This chemical serves as a potential precursor in pharmaceutical research, particularly in the synthesis of compounds with biological activity. Furthermore, based on its structural similarity to other phenolic acids, it may find application in materials science, for instance as a monomer or cross-linking agent in the development of specialized polymers, such as polyazomethines, which are investigated for their semiconducting and thermal properties . Researchers also value such hydroxybenzoic acid derivatives for their role in developing novel phenolphthalein-type compounds, which are important as pH indicators and in the creation of functional materials . The presence of multiple functional groups allows for selective chemical modifications, enabling its use in medicinal chemistry, polymer science, and as a ligand in coordination chemistry. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-hydroxy-2-(2-methylphenyl)benzoic acid

InChI

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)13-8-10(15)6-7-12(13)14(16)17/h2-8,15H,1H3,(H,16,17)

InChI Key

OFFBZCVQCWWJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 2 Methylphenyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Hydroxy-2-(2-methylphenyl)benzoic acid primarily identifies the C-C bond between the two aromatic rings as the key strategic disconnection. This bond's formation is central to the synthesis of the biaryl backbone. The disconnection leads to two simpler building blocks: a derivative of 4-hydroxybenzoic acid and a derivative of toluene.

This retrosynthetic approach suggests that a cross-coupling reaction would be a highly effective method for constructing the target molecule. The hydroxyl and carboxyl groups on one ring, and the methyl group on the other, are considered as directing groups and sources of potential steric hindrance that must be managed during the synthetic design.

Total Synthesis Approaches to this compound

The construction of this compound can be achieved through various synthetic routes, ranging from conventional multi-step processes to more streamlined, convergent pathways.

Conventional Multistep Routes and Optimization

The Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely used conventional method for the synthesis of biaryl compounds. nih.gov In this approach, an aryl halide is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of a protected 4-hydroxy-2-halobenzoic acid derivative with 2-methylphenylboronic acid.

Optimization of this reaction is crucial, especially when dealing with sterically hindered substrates. researchgate.net Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system. The use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of the coupling with hindered partners.

Parameter Typical Conditions Purpose
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd/CTo facilitate the catalytic cycle
Ligand SPhos, XPhos, Buchwald LigandsTo stabilize the palladium center and promote reductive elimination
Base K₂CO₃, K₃PO₄, Cs₂CO₃To activate the boronic acid
Solvent Toluene, Dioxane, Ethanol/WaterTo dissolve reactants and facilitate the reaction

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing this compound, this can be achieved in several ways:

Use of Aqueous Media: Performing Suzuki-Miyaura coupling reactions in water or aqueous-ethanolic mixtures reduces the reliance on volatile organic solvents. pku.edu.cn

Recyclable Catalysts: The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C) or polymer-supported palladium complexes, allows for easy recovery and reuse of the catalyst, reducing waste and cost. nih.govresearchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Functionalization and Derivatization of the this compound Scaffold

The presence of a carboxylic acid group on the this compound scaffold provides a versatile handle for further chemical modifications and the synthesis of a diverse range of derivatives.

Chemical Modifications at the Carboxyl Group

The carboxyl group can be readily transformed into a variety of other functional groups, including esters and amides. These derivatizations are often employed to modulate the biological activity or physical properties of the parent molecule.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. iajpr.comyoutube.com

Amide Formation: Amides can be synthesized by the coupling of the carboxylic acid with an amine. This reaction often requires the use of a coupling reagent to activate the carboxylic acid. nih.govresearchgate.net

Derivative Reagents Typical Conditions
Ester Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Reflux
Amide Amine (e.g., Aniline, Benzylamine), Coupling Agent (e.g., DCC, EDC)Room temperature or gentle heating

Another significant transformation of the 2-arylbenzoic acid scaffold is intramolecular dehydrogenative lactonization. This reaction, which can be promoted by photocatalysis, leads to the formation of a benzocoumarin, a structural motif present in many bioactive molecules. researchgate.net

Transformations on the Hydroxyl and Phenyl Substituents

The chemical reactivity of biphenyl (B1667301) derivatives like this compound is dictated by its functional groups: a hydroxyl group, a carboxylic acid, and two phenyl rings. Transformations can be targeted at these specific sites.

The phenolic hydroxyl group is a common site for modification. One of the most frequent reactions is esterification. For instance, in the related compound 4-hydroxybenzoic acid, the hydroxyl group can be acetylated by reacting it with acetic anhydride in the presence of an acid catalyst like sulfuric acid. This reaction converts the phenol into an acetate ester, altering its polarity and chemical properties.

The carboxylic acid group also offers a rich avenue for chemical transformations. It can be converted into hydrazides by reacting with hydrazine hydrate. These hydrazides can then serve as precursors for a variety of heterocyclic compounds. For example, reacting 4-hydroxybenzoic acid hydrazide with various aromatic aldehydes can produce Schiff bases, which can be further cyclized with reagents like acetic anhydride to form 1,3,4-oxadiazole derivatives. chemmethod.com These transformations highlight how the core structure can be elaborated into more complex molecules. Microwave irradiation has been shown to be an efficient, eco-friendly method for these syntheses, often providing higher yields in shorter reaction times compared to conventional heating. chemmethod.com

Additionally, the phenyl rings themselves can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The hydroxyl group is a strong activating group, directing incoming electrophiles to the positions ortho and para to it. Conversely, the carboxylic acid group is deactivating and a meta-director. The interplay of these directing effects, along with steric hindrance from the bulky 2-methylphenyl group, would determine the outcome of reactions like nitration, halogenation, or sulfonation.

Preparation of Structurally Related Analogues

The synthesis of biphenyl carboxylic acids, which form the core structure of the target molecule, is well-established, primarily through palladium-catalyzed cross-coupling reactions. These methods create the crucial carbon-carbon bond between the two aromatic rings.

One key analogue is 2-(4-methylphenyl)benzoic acid . Its methyl ester can be synthesized via a cross-coupling reaction between a sulfonic derivative of a benzoate, such as methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate, and an organozinc compound like p-tolylzinc bromide. This reaction is typically catalyzed by a palladium complex.

Another important class of related compounds are substituted biphenyl-4-carboxylic acids . The Suzuki-Miyaura coupling is a powerful tool for their synthesis, involving the reaction of an aryl halide with an arylboronic acid. ajgreenchem.com For example, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid can be coupled with various substituted phenylboronic acids using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as potassium carbonate. ajgreenchem.com This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.

The Kolbe-Schmitt reaction provides a route to hydroxylated benzoic acids. While direct application to synthesize the target molecule is not documented, it is used to produce isomers like 4-hydroxy-2-methylbenzoic acid . The classical Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide. wikipedia.org The choice of alkali metal cation can influence the regioselectivity; potassium phenoxides tend to favor para-carboxylation, which is crucial for forming 4-hydroxybenzoic acid derivatives. stackexchange.com To achieve high selectivity for a specific isomer, protecting groups may be employed on the phenol before the carboxylation step.

The table below summarizes synthetic approaches for key structural analogues.

Target AnalogueReactant 1Reactant 2Catalyst / ReagentsReaction Type
Methyl 2-(4-methylphenyl)benzoateMethyl 2-[1-(perfluorobutane)sulfonyloxy]benzoatep-Tolylzinc bromidePalladium trisdibenzylideneacetone, DiphenylphosphinoferroceneCross-Coupling
1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid1-(4-bromophenyl)cyclopropane-1-carboxylic acidPhenylboronic acidPd(PPh₃)₄, K₂CO₃Suzuki-Miyaura Coupling ajgreenchem.com
4-Hydroxybenzoic acidPotassium phenoxideCarbon dioxide (CO₂)High temperature and pressureKolbe-Schmitt Reaction wikipedia.org

Catalytic Methods and Reaction Mechanisms in Synthesis

The synthesis of biphenyl compounds heavily relies on transition metal catalysis, particularly with palladium. The mechanisms of these reactions have been studied extensively and provide a framework for understanding the formation of 2-arylbenzoic acids.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds between aryl groups. libretexts.org The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species.

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (e.g., a bromobenzoic acid derivative), forming a Pd(II) complex. wikipedia.org

Transmetalation : A base activates the organoboron compound (e.g., a phenylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. wikipedia.org

This catalytic cycle is highly efficient and is the basis for the syntheses of many biphenyl carboxylic acid derivatives. ajgreenchem.com

Kolbe-Schmitt Reaction Mechanism

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution used to synthesize hydroxybenzoic acids. aakash.ac.in The mechanism does not involve a metal catalyst but is a classic example of carboxylation.

Phenoxide Formation : Phenol is treated with a strong base (like NaOH or KOH) to form a highly nucleophilic phenoxide ion. scienceinfo.com

Electrophilic Attack : The phenoxide ion attacks the electrophilic carbon of carbon dioxide (CO₂). The electron density of the phenoxide ring is highest at the ortho and para positions, leading to substitution at these sites. aakash.ac.in The choice of counterion (e.g., Na⁺ vs. K⁺) and reaction temperature can influence the ortho/para selectivity, likely due to the formation of different intermediate complexes with the carbon dioxide. stackexchange.com

Tautomerization and Protonation : The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring. A final acidic workup protonates the carboxylate group to yield the final hydroxybenzoic acid product. scienceinfo.comjk-sci.com

These catalytic and mechanistic principles are fundamental to the synthesis of this compound and its diverse structural analogues.

Structural Elucidation and Conformational Analysis of 4 Hydroxy 2 2 Methylphenyl Benzoic Acid

Advanced Spectroscopic Techniques for Structural Proof

Spectroscopy provides a detailed view of the molecular structure by probing the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the electronic, vibrational, and nuclear environments within the molecule.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments and their neighboring protons. The spectrum would likely be complex due to the overlapping signals of the aromatic protons. Key expected signals include:

A singlet for the methyl group protons on the tolyl ring, likely in the range of 2.2-2.5 ppm.

Signals for the seven aromatic protons, which would appear in the downfield region (approximately 6.8-8.0 ppm). The protons on the hydroxy-substituted ring would likely show a distinct splitting pattern (an AX or AB system) for the two adjacent protons, and an isolated singlet for the proton between the two bulky substituents. The protons on the tolyl ring would exhibit a more complex splitting pattern typical of a 1,2-disubstituted benzene (B151609) ring.

A broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be concentration and solvent dependent.

A highly deshielded, broad singlet for the carboxylic acid proton, typically appearing above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the 14 unique carbon atoms in the molecule. The predicted chemical shifts would be:

A signal for the methyl carbon around 20-25 ppm.

Multiple signals in the aromatic region (115-160 ppm). The carbon bearing the hydroxyl group and the carbon attached to the other ring would be significantly affected by these substituents.

A signal for the carboxylic acid carbonyl carbon, which would be the most downfield signal, typically in the range of 165-175 ppm.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be essential to establish the connectivity between protons on the same aromatic ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This would be crucial for unambiguously assigning the signals of the two intertwined aromatic rings and confirming the substitution pattern.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ 2.3 s (singlet)
Aromatic H's 6.8 - 8.0 m (multiplet)
Phenolic -OH 5.0 - 6.0 (variable) br s

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ 20 - 25
Aromatic C's 115 - 160

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can help in its identification. For 4-Hydroxy-2-(2-methylphenyl)benzoic acid (C₁₄H₁₂O₃), the molecular weight is 228.24 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 228.

Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a fragment at m/z = 211.

Loss of a water molecule (H₂O), particularly under certain conditions, giving a peak at m/z = 210.

Decarboxylation (loss of CO₂) to yield a fragment at m/z = 184.

Cleavage of the bond between the two aromatic rings could also occur, leading to fragments corresponding to the individual substituted rings.

Predicted Mass Spectrometry Data

m/z Proposed Fragment Identity
228 [M]⁺
211 [M - •OH]⁺

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands:

A very broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

A sharp band around 3200-3600 cm⁻¹ corresponding to the phenolic O-H stretch.

A strong, sharp absorption band around 1680-1710 cm⁻¹ for the C=O stretching of the carboxylic acid.

Several bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.

Bands in the 1200-1300 cm⁻¹ region corresponding to C-O stretching and O-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic C=C stretching vibrations would give strong signals. The symmetric vibrations, which might be weak in the IR spectrum, could be strong in the Raman spectrum.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode
2500 - 3300 O-H stretch (Carboxylic acid dimer)
3200 - 3600 O-H stretch (Phenol)
1680 - 1710 C=O stretch (Carboxylic acid)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings and functional groups with lone pairs of electrons (-OH, -COOH) suggests that the molecule will absorb in the UV region. Expected absorptions would be due to π → π* transitions of the aromatic systems. The substitution on the benzene rings would likely cause a red shift (bathochromic shift) compared to unsubstituted benzene. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Geometry

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would determine:

The precise bond lengths and bond angles of the molecule.

The dihedral angle between the two aromatic rings, which is expected to be significant due to steric hindrance.

The crystal packing arrangement. It is highly probable that the molecules would form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups, a common feature for benzoic acids. researchgate.net

Based on crystal structures of similar compounds like 2-(4-methylphenyl)benzoic acid, a twisted conformation is expected. nih.gov

Conformational Analysis and Intramolecular Interactions

The conformation of this compound is largely dictated by the steric hindrance between the 2-methylphenyl group and the benzoic acid moiety. The ortho-substitution on both rings forces them to adopt a non-planar (twisted) conformation to minimize steric repulsion. The dihedral angle between the planes of the two rings is a key conformational parameter.

Preferred Conformations and Rotational Barriers

The most significant conformational flexibility in this compound arises from the rotation around the C-C single bond connecting the two phenyl rings. The dihedral angle between the planes of the benzoic acid ring and the 2-methylphenyl ring is a key parameter in defining the molecule's conformation. Due to the "ortho effect," a planar conformation, where both rings are coplanar, is highly disfavored due to severe steric clashes between the carboxylic acid group and the methyl group on the adjacent ring. wikipedia.orgquora.com

To alleviate this steric strain, the two rings adopt a twisted or non-planar conformation. wikipedia.org This rotation, however, comes at an energetic cost as it disrupts the π-system conjugation between the two aromatic rings. The preferred conformation is therefore a compromise between minimizing steric hindrance and maximizing electronic stabilization. Theoretical calculations and experimental data for structurally similar biphenyl (B1667301) derivatives suggest that the dihedral angle in the lowest energy conformation would be significantly greater than 0°. For instance, studies on related ortho-substituted biphenyls have shown that such angles can range from 40° to over 60°.

The rotation around this central C-C bond is not free and is hindered by a rotational barrier. The energy required to move from one stable (gauche) conformation to another, passing through a higher-energy (eclipsed or planar) transition state, defines the height of this barrier. In this compound, forcing the two rings into a coplanar arrangement would lead to a significant increase in energy due to the steric repulsion between the ortho substituents. Computational studies on similar sterically hindered biaryls have shown that these rotational barriers can be substantial, often in the range of several kcal/mol. nih.govnih.gov

The rotation of the carboxylic acid group itself is also a key conformational feature. In many ortho-substituted benzoic acids, steric hindrance forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgresearchgate.net This twisting has important electronic consequences, as it reduces the resonance interaction between the carboxyl group and the aromatic ring, which in turn can affect the acidity of the compound. wikipedia.org The energy barrier for this rotation would depend on the extent of the steric clash with the adjacent 2-methylphenyl group.

Rotational Parameter Expected Value/Range Influencing Factors
Dihedral Angle (Ring-Ring)40° - 70°Steric hindrance between the carboxylic acid and the methyl group.
Rotational Barrier (Ring-Ring)> 5 kcal/molVan der Waals repulsions in the planar transition state.
Dihedral Angle (COOH-Ring)> 0°Steric hindrance from the ortho 2-methylphenyl group.

Hydrogen Bonding and Steric Hindrance Effects

The conformation of this compound is further influenced by a combination of intramolecular hydrogen bonding and pervasive steric hindrance. The presence of a hydroxyl group at the para-position (C4) and a carboxylic acid group at C1 allows for the possibility of both intramolecular and intermolecular hydrogen bonding.

An intramolecular hydrogen bond could potentially form between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. However, given the para-position of the hydroxyl group, this would require a significant distortion of the benzoic acid ring and is therefore geometrically unfavorable. More likely, the hydroxyl and carboxylic acid groups will participate in intermolecular hydrogen bonding with neighboring molecules in the solid state or with solvent molecules in solution. A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxylic acid groups.

The dominant factor governing the molecule's shape is steric hindrance. The primary steric interaction occurs between the carboxylic acid group and the 2-methylphenyl substituent. wikipedia.org This "ortho effect" is a well-documented phenomenon in substituted benzoic acids. wikipedia.orgquora.com The van der Waals radii of the hydrogen atoms on the carboxylic acid's hydroxyl group and the methyl group's hydrogen atoms are large enough to cause significant repulsion when the molecule attempts to adopt a planar conformation. This repulsive force is the primary driver for the twisting of both the phenyl rings and the carboxylic acid group out of a common plane.

Interaction Atoms Involved Effect on Conformation
Primary Steric HindranceCarboxylic acid group and 2-methyl groupForces a large dihedral angle between the two phenyl rings.
Secondary Steric HindranceHydrogen at C3 (benzoic acid) and adjacent hydrogens on the other ringContributes to the non-planar structure.
Intermolecular H-BondingCarboxylic acid O-H and carbonyl O of another moleculePromotes dimerization in the solid state.
Intermolecular H-Bonding4-Hydroxy group with solvent or other moleculesInfluences solubility and crystal packing.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues (Pre-clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a rational basis for the design of new therapeutic agents. These computational models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of novel analogues and guiding synthetic efforts toward more effective molecules. In the preclinical investigation of analogues of 4-Hydroxy-2-(2-methylphenyl)benzoic acid, particularly in the context of transthyretin (TTR) amyloidogenesis inhibition, QSAR models are instrumental in identifying key structural features that govern their inhibitory activity.

A pertinent example of such an approach can be found in the 3D-QSAR and docking studies of 2-arylbenzoxazole and linker-Y analogues as inhibitors of TTR amyloidogenesis. researchgate.net While not direct analogues of this compound, these compounds share a bi-aryl structural motif and target the same biological process, making the QSAR study on them a relevant case study. Such studies typically involve the generation of 3D models of the compounds, calculation of various molecular descriptors (e.g., steric, electrostatic, hydrophobic), and the development of a mathematical equation that relates these descriptors to the observed biological activity.

Detailed Research Findings:

In a representative study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. These analyses generate contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to enhance or diminish the biological activity.

For a series of 2-arylbenzoxazole (ABZ) analogues, a 3D-QSAR study yielded statistically significant models. The CoMFA model, for instance, produced a high correlation coefficient (r²) of 0.877 and a cross-validated correlation coefficient (q²) of 0.431. researchgate.net Similarly, the CoMSIA model gave an r² of 0.836 and a q² of 0.447. researchgate.net These statistical values indicate that the derived models have a good predictive ability for the training set of compounds and are robust.

The QSAR models revealed that the inhibitory activity of these TTR amyloidogenesis inhibitors is influenced by several factors. For example, the contour maps might indicate that bulky, electron-withdrawing groups at specific positions on the aromatic rings are favorable for activity, while in other regions, smaller, electron-donating groups are preferred. This information is invaluable for the rational design of new, more potent inhibitors.

Below are data tables from a study on 2-arylbenzoxazole analogues, which illustrate the type of data used in QSAR studies. The biological activity is given as the percent fibril formation of TTR.

Table 1: Structures and Biological Activity of 2-Arylbenzoxazole (ABZ) Analogues researchgate.net

Compound IDR1R2R3Percent Fibril Formation (%)
1HHH86
2FHH83
3ClHH62
4BrHH60
5IHH62
6CH₃HH70
11ClHCl13
12BrHBr20
13CH₃HCH₃13
15OHHOH26
19ClOHH9
20BrOHH4
21IOHH3
22CH₃OHH18
23CF₃OHH2
25FOHF0
26ClOHCl0
27BrOHBr1
28IOHI0
29CH₃OHCH₃1

Table 2: Structures and Biological Activity of Linker-Y Analogues researchgate.net

Compound IDRR'Y LinkerPercent Fibril Formation (%)
43CH₃HO28
44BrHO15
45CH₃OHO2
46BrOHO1
47CH₃HS71
48BrHS14
49CH₃OHS2
50BrOHS1
51CH₃HNH70
52BrHNH46
53CH₃OHNH3
54BrOHNH1

These tables showcase the systematic variation of substituents on a common scaffold and the corresponding impact on biological activity. Such datasets are the foundation for building predictive QSAR models that can accelerate the discovery of novel drug candidates in a preclinical setting.

Investigation of Biological Activity Mechanisms in Pre Clinical Models

Target Identification and Engagement Studies for 4-Hydroxy-2-(2-methylphenyl)benzoic acid

There is currently no available information from cell-free or in vitro studies to suggest specific enzyme targets for this compound. Similarly, research on its potential to bind to or activate specific cellular receptors is not present in the accessible scientific literature.

A review of existing literature found no studies that have performed enzyme modulation assays with this compound. Therefore, data on its inhibitory or activatory effects on specific enzymes, including key metrics such as IC50 or EC50 values, are not available.

No receptor binding or activation studies for this compound have been published. As a result, its affinity for any particular receptor (Kd, Ki) and its functional impact as an agonist or antagonist are unknown.

Cellular Pathway Modulation and Cellular Responses

There are no published studies investigating the impact of this compound on the proliferation and viability of different cell lines. Therefore, its potential cytotoxic or cytostatic effects have not been determined.

No gene or protein expression profiling studies, such as microarray or proteomic analyses, have been conducted to assess the broader cellular response to this compound.

Without foundational data on enzyme or receptor interactions, the specific intracellular signaling cascades that may be modulated by this compound have not been investigated.

Structure-Activity Relationship (SAR) Derivations for Biological Activity

While specific SAR studies for this compound are not available, general principles can be derived from the broader class of benzoic acid derivatives and related structures. The biological activity of such compounds is highly dependent on the nature and position of substituents on the aromatic rings.

The carboxylic acid group is often a critical feature for the anti-inflammatory activity of NSAIDs, as it is involved in binding to the active site of COX enzymes. The hydroxyl group at the 4-position may also contribute to activity, potentially through hydrogen bonding interactions within the target enzyme's active site.

The presence of a second phenyl ring at the 2-position (a biphenyl-like core) is a structural motif found in some anti-inflammatory agents. The substitution on this second ring, in this case, a methyl group at the 2-position, can influence the compound's potency and selectivity. The relative orientation of the two phenyl rings is also a key determinant of biological activity. Modifications to the substituents on the aryl group, such as the introduction of electron-donating groups, have been shown to enhance activity in some series of local anesthetics derived from benzoic acid.

A systematic SAR investigation would involve synthesizing analogs with modifications at several key positions:

Position of the hydroxyl group: Moving the hydroxyl group to other positions on the benzoic acid ring would help determine its importance for activity.

Substituents on the second phenyl ring: Varying the position and electronic nature of the substituent on the 2-phenyl ring (e.g., replacing the methyl group with electron-withdrawing or other electron-donating groups) would elucidate its role in target binding.

Linker between the rings: While this compound has a direct phenyl-phenyl bond, related series of compounds sometimes incorporate linkers to optimize the spatial arrangement of the aromatic rings.

These systematic modifications would allow for the development of a comprehensive SAR model, guiding the design of more potent and selective analogs.

Analytical Method Development for Research Applications

Chromatographic Separation Techniques for Quantification in Research Samples

Chromatographic techniques are powerful tools for separating "4-Hydroxy-2-(2-methylphenyl)benzoic acid" from other components in a sample mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method can be developed for the determination of "this compound". The separation is typically achieved on a C18 column where the compound is separated based on its hydrophobicity.

Development of a robust HPLC method would involve the optimization of several parameters including the mobile phase composition, flow rate, and detection wavelength. A common approach for similar phenolic acids involves a gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile (B52724). longdom.orglongdom.org The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

For quantification, a UV detector is commonly employed, with the detection wavelength set at the absorbance maximum of "this compound" to ensure maximum sensitivity. longdom.org Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. longdom.org

Table 1: Example HPLC Method Parameters for the Analysis of a Structurally Similar Compound, 4-Hydroxybenzoic Acid

Parameter Condition
Stationary Phase Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm particle size) longdom.org
Mobile Phase A 0.1% Phosphoric acid in Water longdom.org
Mobile Phase B Acetonitrile longdom.org
Elution Gradient longdom.org
Flow Rate 1.0 mL/min longdom.org
Detection UV at 255 nm

| Injection Volume | 3 µL |

Note: This table presents a hypothetical HPLC method based on methods developed for structurally similar compounds and would require optimization and validation for "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of "this compound", which is a polar and non-volatile compound, a derivatization step is necessary to increase its volatility and thermal stability. nih.gov A common derivatization approach for compounds containing hydroxyl and carboxylic acid groups is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert them into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov

The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column, typically with a non-polar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca The mass spectrometer is used as a detector, providing high selectivity and sensitivity. The identification of the compound is based on its retention time and the fragmentation pattern in the mass spectrum. nih.govresearchgate.net Quantification can be performed using a selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Table 2: Example GC-MS Method Parameters for the Analysis of a Structurally Similar Compound, 4-Hydroxybenzoic Acid

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness) hmdb.ca
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 100°C, ramp to 280°C at 10°C/min, hold for 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Note: This table presents a hypothetical GC-MS method based on methods developed for structurally similar compounds and would require optimization and validation for "this compound".

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged species. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. scispace.com CE can be employed to assess the purity and confirm the identity of "this compound".

In a typical CE method for acidic compounds, a fused-silica capillary is used with a buffer system, such as a phosphate (B84403) buffer at a neutral or slightly alkaline pH. scispace.com The separation is based on the differential migration of the analytes in an electric field. The addition of organic modifiers like methanol (B129727) or acetonitrile to the buffer can be used to optimize the separation of closely related benzoic acid isomers. scispace.com Detection is commonly performed using a UV detector. The identity of the compound is confirmed by comparing its migration time with that of a reference standard.

Spectroscopic Quantification Methods in Biological Matrices (Pre-clinical Focus)

For the quantification of "this compound" in complex biological matrices such as plasma or tissue homogenates in pre-clinical studies, highly sensitive and selective methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and specificity. bioanalysis-zone.comresearchgate.net An LC-MS/MS method for "this compound" would involve an efficient sample preparation step to remove matrix interferences, followed by chromatographic separation and mass spectrometric detection.

Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.net The choice of sample preparation technique is critical to minimize matrix effects, which can cause ion suppression or enhancement and affect the accuracy of the results. nih.goveijppr.comnih.gov

The chromatographic separation is typically performed using a reversed-phase column with a fast gradient elution to ensure high throughput. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. vu.edu.au

Table 3: Hypothetical LC-MS/MS Method Parameters for the Analysis of "this compound" in Plasma

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation
Chromatographic Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), negative mode
MRM Transition (Analyte) To be determined experimentally

| MRM Transition (Internal Standard) | To be determined experimentally (e.g., using a stable isotope-labeled analog) |

Note: This table presents a hypothetical LC-MS/MS method and the parameters would need to be determined and validated experimentally.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. nih.gov It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

For the development of a qNMR assay for "this compound", a suitable internal standard with a known concentration and a signal that does not overlap with the analyte's signals is required. nih.gov The sample is dissolved in a deuterated solvent, and the ¹H NMR spectrum is acquired. The concentration of the analyte is then calculated by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a known signal from the internal standard. nih.gov qNMR is particularly useful for the certification of reference materials and for the development of accurate assays in research settings.

Sample Preparation Strategies for Complex Biological Samples (Pre-clinical Focus)

The accurate quantification of this compound in complex biological matrices is a prerequisite for robust pharmacokinetic and toxicokinetic studies in the pre-clinical phase of drug development. Biological samples such as plasma, serum, and tissue homogenates contain a multitude of endogenous substances, including proteins, lipids, and salts, which can interfere with analytical instrumentation and compromise data quality. phenomenex.comonlinepharmacytech.info Therefore, the primary objective of sample preparation is to isolate the target analyte from these interfering components, enhance its concentration, and present it in a solvent compatible with the downstream analytical technique, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nii.ac.jp The choice of a sample preparation strategy is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput.

For this compound, an acidic compound with both a carboxylic acid and a phenolic hydroxyl group, several established sample preparation techniques can be effectively employed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is one of the simplest and most rapid methods for sample cleanup, particularly for plasma and serum samples. phenomenex.com The mechanism involves the addition of a water-miscible organic solvent or a strong acid to the biological sample, which reduces the solvation capacity for proteins, causing them to denature and precipitate out of the solution. abcam.comwikipedia.org The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte is collected for analysis.

Detailed Findings: Organic solvents like acetonitrile (ACN) and methanol (MeOH) are commonly used for PPT. researchgate.net Acetonitrile is often preferred as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant. researchgate.net For acidic compounds, the recovery is generally high as they remain soluble in the resulting aqueous-organic supernatant. A typical procedure involves adding the organic solvent to the plasma sample in a specific ratio (e.g., 3:1 v/v), vortex mixing to ensure thorough protein denaturation, and centrifuging at high speed to pellet the precipitate.

While PPT is fast and cost-effective, its primary drawback is the limited cleanup efficiency. The resulting supernatant may still contain significant amounts of endogenous phospholipids (B1166683) and other small molecules, which can lead to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. thermofisher.com

Table 1: Representative Performance of Protein Precipitation for this compound Analysis in Rat Plasma
Precipitating AgentSample:Solvent Ratio (v/v)Analyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Acetonitrile1:395.2-25.44.8
Methanol1:398.1-35.76.2
Trichloroacetic Acid (5% w/v)1:185.5-15.17.5

Data are illustrative and based on typical performance for acidic small molecules.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a more selective sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. onlinepharmacytech.infoijisrt.com The selectivity of LLE is governed by the physicochemical properties of the analyte, such as its polarity and acidity (pKa), and can be manipulated by adjusting the pH of the aqueous phase. mnstate.edu

Detailed Findings: For this compound, which is an acidic molecule, adjusting the pH of the biological sample is critical. doi.org By acidifying the plasma or tissue homogenate to a pH at least two units below the pKa of the carboxylic acid and phenolic groups, the analyte becomes fully protonated and uncharged. This significantly increases its hydrophobicity, promoting its transfer from the aqueous sample into a non-polar organic solvent. libretexts.org

Commonly used organic solvents for extracting acidic drugs include ethyl acetate, diethyl ether, and methyl tert-butyl ether (MTBE). After adding the extraction solvent, the sample is vortexed to facilitate analyte transfer and then centrifuged to achieve phase separation. The organic layer containing the analyte is then transferred, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the mobile phase of the analytical system. onlinepharmacytech.info LLE provides a much cleaner extract compared to PPT, significantly reducing matrix effects. researchgate.net

Table 2: Comparison of Extraction Solvents for LLE of this compound from Rat Plasma (pH adjusted to 3.0)
Extraction SolventAnalyte Recovery (%)Matrix Effect (%)Extract Cleanliness
Ethyl Acetate92.5-8.2Good
Methyl Tert-Butyl Ether (MTBE)88.7-5.1Excellent
Dichloromethane85.4-10.5Good
Hexane<10N/APoor Recovery

Data are illustrative, reflecting the expected performance based on the principles of LLE for acidic analytes.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is the most powerful and selective sample preparation technique. It utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. thermofisher.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov SPE methods can be based on various retention mechanisms, including reversed-phase, normal-phase, ion-exchange, or a combination (mixed-mode).

Detailed Findings: For this compound, a mixed-mode SPE sorbent combining reversed-phase (e.g., C18) and strong anion-exchange (SAX) functionalities would provide the highest degree of selectivity. A typical protocol would involve the following steps:

Conditioning: The sorbent is conditioned with methanol followed by water to activate the functional groups.

Washing: The sorbent is washed with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by a neutral organic solvent to remove lipids and other non-polar interferences.

Elution: The purified analyte is eluted using an organic solvent containing an acid (e.g., 2% formic acid in methanol). The acid neutralizes the negative charge on the analyte, disrupting the ion-exchange retention and allowing it to be eluted.

This multi-step process results in an exceptionally clean extract with minimal matrix effects and high analyte recovery. nih.gov

Table 3: Performance of a Mixed-Mode SPE Method for this compound from Rat Tissue Homogenate
SPE Sorbent TypeAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Mixed-Mode (C18 + SAX)96.8-2.52.1
Reversed-Phase (C18)89.5-12.85.5
Polymeric (Hydrophilic-Lipophilic Balanced)94.2-6.73.4

Data are illustrative and represent typical outcomes for a well-developed SPE method for a small acidic molecule.

Metabolism and Biotransformation Pathways in Pre Clinical Systems

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. bioivt.comnuvisan.com These assays typically utilize liver fractions, such as microsomes or hepatocytes, from various species to assess how quickly a compound is metabolized. bioivt.comnuvisan.com

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), while hepatocytes represent a more complete system, including both Phase I and Phase II enzymes. nuvisan.commdpi.com The stability of 4-Hydroxy-2-(2-methylphenyl)benzoic acid would be evaluated by incubating the compound with liver microsomes or hepatocytes from common preclinical species such as rats, mice, dogs, and monkeys. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t½). mdpi.comnih.gov

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse 25 27.7
Rat 45 15.4
Dog 60 11.6
Monkey 52 13.3

Table 2: Hypothetical Metabolic Stability of this compound in Hepatocytes

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/10^6 cells)
Rat 38 18.2
Dog 55 12.6
Monkey 48 14.4

Based on this hypothetical data, this compound would be classified as a moderately stable compound, with slower clearance in dog and human systems compared to rodents.

To identify the metabolites formed during in vitro assays, samples are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS). nuvisan.comnih.govvu.edu.au This technique allows for the accurate mass measurement of metabolites, aiding in the elucidation of their chemical structures. nih.govmdpi.com For this compound, expected metabolites would include hydroxylated and conjugated products.

Enzymatic Biotransformation Mechanisms

The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

Phase I metabolism is primarily mediated by CYP enzymes. nih.govnih.gov For this compound, several CYP-mediated reactions are plausible:

Aromatic Hydroxylation: Addition of a hydroxyl group to either of the phenyl rings.

Benzylic Hydroxylation: Oxidation of the methyl group on the phenyl ring to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

Incubation with specific recombinant human CYP enzymes or the use of selective chemical inhibitors would help identify the primary CYP isoforms responsible for its metabolism. Given its structure, isoforms such as CYP2C9, CYP2D6, and CYP3A4 would be likely candidates for investigation. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.govnih.gov

Glucuronidation: The phenolic hydroxyl group and the carboxylic acid group of this compound are both susceptible to glucuronidation, a common metabolic pathway. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The phenolic hydroxyl group can also undergo sulfation, catalyzed by sulfotransferases (SULTs).

Table 3: Hypothetical Metabolites of this compound Identified by HRMS

Metabolite ID Proposed Structure Metabolic Pathway
M1 4-Hydroxy-2-(2-methyl-5-hydroxyphenyl)benzoic acid Aromatic Hydroxylation (CYP)
M2 4-Hydroxy-2-(2-hydroxymethylphenyl)benzoic acid Benzylic Hydroxylation (CYP)
M3 4-(Glucuronidyloxy)-2-(2-methylphenyl)benzoic acid Glucuronidation (UGT)
M4 4-Hydroxy-2-(2-methylphenyl)benzoyl-glucuronide Glucuronidation (UGT)

In Vivo Metabolism in Animal Models

Following in vitro characterization, in vivo studies in animal models (e.g., rats, dogs) are conducted to understand the complete metabolic profile of the compound. After administration of this compound, plasma, urine, and feces are collected over time to identify and quantify the parent compound and its metabolites. These studies confirm the metabolic pathways observed in vitro and identify any species-specific or unique in vivo metabolites. The findings from these animal models are then used to predict the metabolic fate of the compound in humans.

Metabolite Profiling in Animal Biofluids and Tissues

There is currently no available data from pre-clinical studies that identifies or quantifies the metabolites of this compound in animal biofluids such as plasma, urine, or bile, or in any animal tissues.

Excretion Pathways in Pre-clinical Species

Information regarding the routes and rates of excretion of this compound and its potential metabolites in any pre-clinical animal species has not been documented in the reviewed scientific literature.

Potential Applications and Future Research Directions

Role of 4-Hydroxy-2-(2-methylphenyl)benzoic acid in Materials Science Research

While direct research on this compound in materials science is not currently available, the functionalities within its structure—a biphenyl (B1667301) core, a hydroxyl group, and a carboxylic acid group—are characteristic of molecules used in the development of advanced polymers and liquid crystals.

Notably, 4-hydroxybenzoic acid is a well-established monomer used in the production of high-performance polymers, such as Vectran, an aromatic polyester (B1180765) created through the polycondensation of 4-hydroxybenzoic acid and 6-hydroxynaphthalene-2-carboxylic acid. wikipedia.org These polymers often exhibit liquid crystalline properties, providing high strength and thermal stability. wikipedia.orgresearchgate.net Similarly, biphenyl derivatives are fundamental building blocks for liquid crystals due to their rigid, rod-like structures. mdpi.comajgreenchem.com The introduction of various functional groups to the biphenyl core allows for the fine-tuning of mesomorphic and thermal properties. mdpi.com For instance, studies on 4-n-alkanoyloxybiphenyl-4′-carboxylic acids have shown how modifying the biphenyl structure can produce a range of liquid-crystalline and ferroelectric properties. tandfonline.com

Given these precedents, this compound could serve as a novel monomer or additive in polymer science. Its asymmetric structure, resulting from the ortho-tolyl group, might disrupt polymer packing in unique ways, potentially leading to materials with tailored thermal stability, solubility, or optical properties. Its potential to form hydrogen bonds via its hydroxyl and carboxylic acid groups could also be exploited to influence the supramolecular organization in liquid crystal assemblies.

Applications in Organic Synthesis as a Building Block or Ligand

In organic synthesis, the true potential of this compound lies in its utility as a versatile building block. Biphenyl derivatives are crucial intermediates for synthesizing a wide array of pharmacologically significant compounds, agrochemicals, and functional materials. ajgreenchem.comarabjchem.orgresearchgate.net Synthetic routes to substituted biphenyl carboxylic acids, such as the Suzuki-Miyaura coupling, are well-established, allowing for the combination of various boronic acids with bromo-benzoic acids to create diverse molecular libraries. ajgreenchem.comresearchgate.net

The specific arrangement of functional groups in this compound makes it a valuable precursor for more complex molecular architectures. The carboxylic acid and hydroxyl groups can be selectively modified to introduce new functionalities or to link the molecule to other scaffolds. For example, a related compound, 2-(o-tolyloxy)benzoic acid, is recognized as an important intermediate for synthesizing the biaryl moiety found in numerous polymers, ligands, and biologically active molecules. nih.gov

Furthermore, the biphenyl scaffold is a component of ligands used in catalysis. The ligand P(o-tolyl)₃, for example, is widely used in palladium-catalyzed cross-coupling reactions. nih.gov While not a phosphine (B1218219) ligand itself, the structural elements of this compound suggest it could be explored as a ligand for metal catalysts, with the carboxylic acid and hydroxyl groups acting as potential coordination sites.

Contribution to Pre-clinical Drug Discovery Initiatives (Non-human Focus)

The scaffolds of benzoic acid, hydroxybenzoic acid, and biphenyl carboxylic acid are prevalent in medicinal chemistry, suggesting that this compound could be a valuable asset in pre-clinical drug discovery.

Exploration as a Lead Compound or Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives serve as foundational scaffolds for a multitude of therapeutic agents, including those with anticancer properties. nih.gov The biphenyl carboxylic acid structure, in particular, is found in several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. ajgreenchem.com Research has demonstrated that libraries of small-molecule biphenyl carboxylic acids exhibit promising in vitro anticancer activity against breast cancer cell lines. ajgreenchem.com Moreover, novel biphenyl carboxylic acid derivatives have been identified as potent inhibitors of urate transporter 1 (URAT1), a key target for treating hyperuricemia and gout. mdpi.com

The hydroxybenzoic acid moiety is also a "privileged structure" in drug discovery. Derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral effects. globalresearchonline.netresearchgate.net For example, specific 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a metabolic enzyme implicated in cancer. nih.gov

The combination of these three moieties in this compound presents a unique scaffold that could be explored for various therapeutic targets. Its distinct substitution pattern offers a novel chemical space for developing lead compounds with potentially improved potency or selectivity.

Compound Class Therapeutic Area Specific Target/Activity Reference(s)
Biphenyl Carboxylic AcidsOncologyAnticancer activity against MCF-7 & MDA-MB-231 cells ajgreenchem.com
Biphenyl Carboxylic AcidsMetabolic DiseaseURAT1 Inhibition (for Gout) mdpi.com
Hydroxybenzoic AcidsOncologySIRT5 Inhibition nih.gov
Hydroxybenzoic AcidsInfectious DiseaseAntifungal, Antimicrobial, Antiviral globalresearchonline.netresearchgate.netnih.gov
Hydroxybenzoic AcidsInflammationAnti-inflammatory, Antioxidant globalresearchonline.netresearchgate.net

Investigation of Polypharmacology and Multi-Target Modulation

The paradigm in drug discovery is shifting from a "one target, one drug" approach to the development of multi-target ligands, which can be more effective for complex, multifactorial diseases like Alzheimer's. frontiersin.orgnih.gov The hydroxybenzoic acid scaffold is particularly amenable to this strategy. A notable study demonstrated that derivatives of hydroxybenzoic acid can be designed as dual-target agents, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.orgnih.gov This was achieved by covalently linking the hydroxybenzoic acid core to other pharmacophores, creating molecules that could simultaneously address oxidative stress and cholinergic dysfunction, two key pathologies in Alzheimer's disease. frontiersin.orgnih.gov

This research provides a compelling blueprint for the potential of this compound. Its structure offers multiple points for chemical modification, allowing for the rational design of ligands that can interact with two or more distinct biological targets. By derivatizing the hydroxyl and carboxylic acid groups, researchers could potentially develop novel compounds targeting different pathways involved in a single complex disease.

Emerging Research Areas and Unexplored Facets

The novelty of the this compound structure opens up several emerging research avenues. Its potential as a building block for novel materials, such as biodegradable polymers or liquid crystals with unique phase behaviors, remains entirely unexplored. In organic synthesis, its use in asymmetric catalysis, perhaps as a chiral ligand after resolution, could be a fruitful area of investigation.

In medicinal chemistry, this compound could serve as an ideal candidate for fragment-based drug discovery programs. Its distinct three-dimensional shape, conferred by the twisted biphenyl rings, could allow it to bind to protein pockets that are inaccessible to more planar molecules. Furthermore, investigating its metabolic fate in vitro could provide insights for its use as a pro-drug scaffold, a strategy that has been applied to other biphenyl carboxylic acid analogs to improve their pharmacokinetic properties. nih.gov

Challenges and Opportunities for Future Academic Endeavors

The primary challenge in studying this compound is the current lack of established and scalable synthetic routes. The regioselective synthesis of such a specifically substituted aromatic compound can be complex, often requiring multi-step procedures with potential for low yields. google.com The steric hindrance imposed by the 2-methylphenyl group adjacent to the carboxylic acid could also pose challenges, potentially impacting its reactivity, its ability to crystallize, or its capacity to bind effectively to catalytic centers or biological targets.

Despite these challenges, the opportunities are significant. The compound's novelty means that any research into its synthesis, properties, and applications would be breaking new ground, with a high potential for generating novel intellectual property. A systematic study of this molecule would allow for a deeper understanding of structure-activity relationships when compared to its better-known isomers. Such fundamental research could unlock new applications in materials and medicine, making this compound a compelling target for future academic and industrial research.

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-2-(2-methylphenyl)benzoic acid, and how can purity be ensured?

  • Methodological Answer : A typical synthesis involves coupling reactions using methyl esters of hydroxybenzoic acid derivatives. For example, methyl 2-(3-amino-4-fluorophenyl)acetate can react with 4-hydroxy-2,6-dimethylbenzoic acid under controlled pH and temperature (e.g., 80–100°C in DMF) . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with hexane/ethyl acetate). Purity is verified via HPLC (retention time analysis) and NMR (e.g., δ 2.29 for methyl groups in DMSO-d6) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Analyze proton environments; for example, aromatic protons appear in δ 6.70–7.57 regions, while hydroxyl protons (e.g., δ 10.07) confirm phenolic -OH groups .
  • IR : Look for carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ (carboxylic acid) and hydroxyl (-OH) bands at 2500–3300 cm⁻¹ .
  • MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 243.0768 for C₁₃H₁₀O₄) .

Q. What solvents are optimal for solubility studies, and how can conflicting solubility data be addressed?

  • Methodological Answer : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). If discrepancies arise (e.g., poor solubility in water but moderate in ethanol), use standardized protocols:
  • Shake 10 mg compound in 1 mL solvent at 25°C for 24 hours.
  • Centrifuge and analyze supernatant via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivative synthesis?

  • Methodological Answer : Use design of experiments (DoE) to vary parameters:
  • Temperature : Test 60–120°C to balance reaction rate and decomposition.
  • Catalysts : Screen Pd/C or FeCl₃ for cross-coupling efficiency .
  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) for intermediate stability. Monitor progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?

  • Methodological Answer :
  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., β-glucuronidase inhibition at 0.1–100 µM concentrations) .
  • Dose-response curves : Calculate IC₅₀ values using GraphPad Prism. For inactive derivatives (e.g., compound 17 in Pseudomonas lurida studies), validate negative controls and test structural analogs .

Q. How can contradictory data in solubility or bioactivity be resolved?

  • Methodological Answer :
  • Reproducibility checks : Repeat experiments with independent batches under identical conditions.
  • Computational modeling : Use Gaussian software to predict solubility parameters (logP) or docking studies (AutoDock Vina) to assess binding affinity discrepancies .

Q. What advanced analytical methods are recommended for quantifying trace impurities?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions (e.g., m/z 243→199 for parent ion fragmentation) .
  • HPLC-DAD : Detect impurities at 254 nm with a limit of quantification (LOQ) <0.1% .

Q. How can computational tools predict reactivity or stability under varying pH conditions?

  • Methodological Answer :
  • pKa prediction : Use ACD/Labs Percepta to estimate carboxylic acid pKa (~2.8) and phenolic -OH pKa (~9.4) .
  • Degradation studies : Simulate accelerated stability testing (40°C/75% RH for 4 weeks) and analyze via NMR for hydrolysis products .

Data Contradiction Analysis

Q. How to interpret conflicting results in biological activity between similar derivatives?

  • Case Study : Compound 17 (4-hydroxy-2-(2-methylpropyl)-benzoic acid) showed no trap-inducing activity in Arthrobotrys oligospora, while 1-methylhydantoin (compound 9) was active .
  • Resolution :
  • Perform SAR studies by modifying substituents (e.g., replacing methylpropyl with trifluoromethyl groups).
  • Validate using isogenic fungal strains to rule out species-specific effects .

Q. What methodologies validate structural assignments when crystallography data is unavailable?

  • Approach :
  • 2D NMR : COSY and HSQC correlations confirm spin systems (e.g., aromatic coupling patterns in δ 7.13–7.28 regions) .
  • X-ray powder diffraction : Compare experimental patterns with simulated data from Mercury software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.